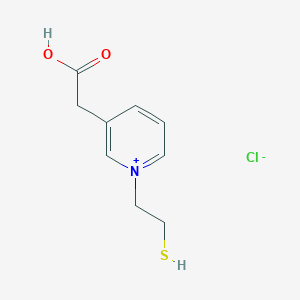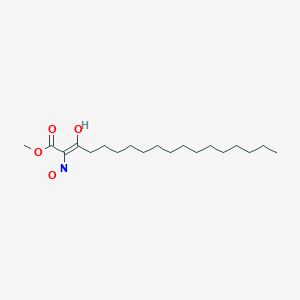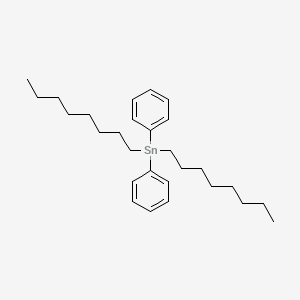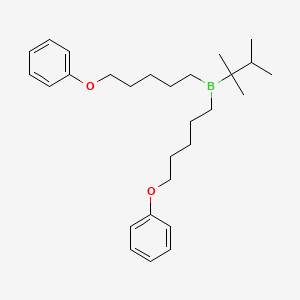
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of functional groups such as carboxymethyl and sulfanylethyl in the molecule suggests potential reactivity and utility in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized to introduce the carboxymethyl and sulfanylethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced under specific conditions.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylethyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the carboxymethyl group may result in ester or amide derivatives.
科学的研究の応用
3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Carboxymethyl)-1-(2-sulfanylethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The carboxymethyl and sulfanylethyl groups may interact with enzymes or receptors, modulating their activity. The pyridinium ring can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Pyridinium Chloride: A simpler analog without the carboxymethyl and sulfanylethyl groups.
Nicotinamide Adenine Dinucleotide (NAD+): A biologically relevant pyridinium compound involved in redox reactions.
特性
| 103868-63-9 | |
分子式 |
C9H12ClNO2S |
分子量 |
233.72 g/mol |
IUPAC名 |
2-[1-(2-sulfanylethyl)pyridin-1-ium-3-yl]acetic acid;chloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)6-8-2-1-3-10(7-8)4-5-13;/h1-3,7H,4-6H2,(H-,11,12,13);1H |
InChIキー |
KLFCHFJKYXWOOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C[N+](=C1)CCS)CC(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)


![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)


